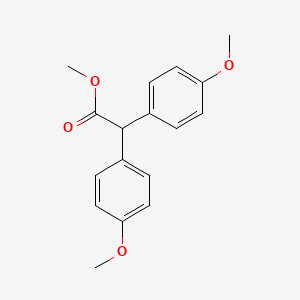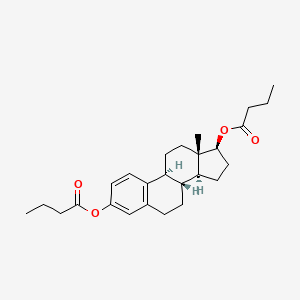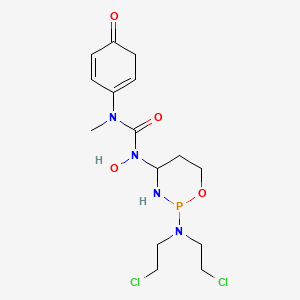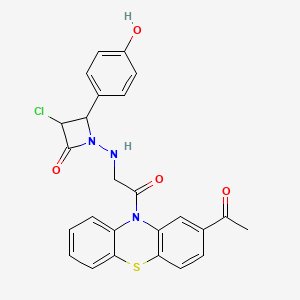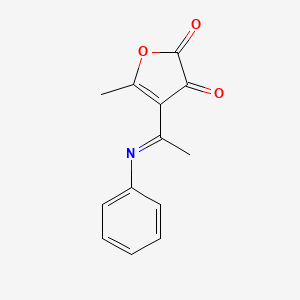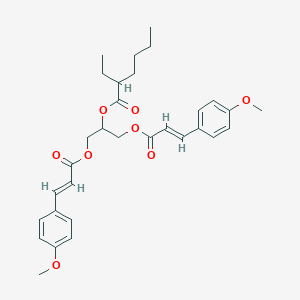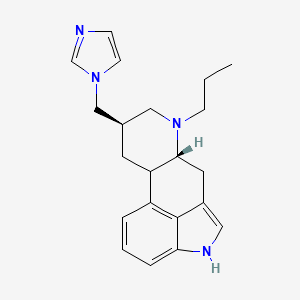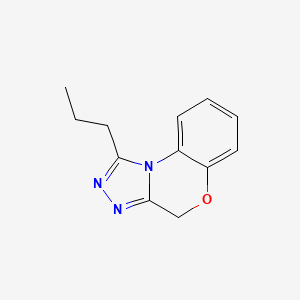
S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride: is a psychedelic compound belonging to the phenethylamine class. It is known for its potent psychoactive effects and has been studied for its interactions with serotonin receptors. This compound is a stereoisomer of 2,5-Dimethoxy-4-bromoamphetamine, which was first synthesized by Alexander Shulgin in 1967 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride typically involves the bromination of 2,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated analogs.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reference standard in analytical chemistry for studying the behavior of phenethylamines.
Biology: It is utilized in research to understand the interaction of psychoactive substances with serotonin receptors, particularly the 5-HT2A receptor .
Medicine: While not used therapeutically, it serves as a tool in neuropharmacology to study the effects of psychedelics on the brain.
Industry: There are no significant industrial applications due to its psychoactive nature and legal restrictions .
Mecanismo De Acción
The primary mechanism of action involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction leads to altered perception, mood, and cognition. The compound also affects other serotonin receptors, such as 5-HT2B and 5-HT2C, contributing to its overall psychoactive profile .
Comparación Con Compuestos Similares
- 2,5-Dimethoxy-4-bromoamphetamine (DOB)
- 2,5-Dimethoxy-4-iodoamphetamine (DOI)
- 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Uniqueness: S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride is unique due to its stereochemistry, which can result in different pharmacological effects compared to its racemic mixture or other stereoisomers. This stereoisomer is often more potent and selective in its receptor interactions .
Propiedades
Número CAS |
50505-93-6 |
|---|---|
Fórmula molecular |
C11H17BrClNO2 |
Peso molecular |
310.61 g/mol |
Nombre IUPAC |
(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |
Clave InChI |
SPBBKPOIDQIWDZ-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N.Cl |
SMILES canónico |
CC(CC1=CC(=C(C=C1OC)Br)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


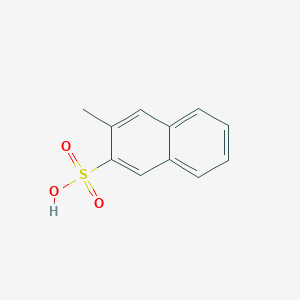
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
